(2,6-Dimethoxy-4-methylphenyl)boronic acid

描述

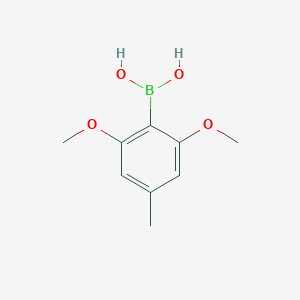

(2,6-Dimethoxy-4-methylphenyl)boronic acid is an organic compound with the molecular formula C9H13BO4 and a molecular weight of 196.01 g/mol . It is a boronic acid derivative, which is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . This compound is characterized by the presence of two methoxy groups and a methyl group attached to a phenyl ring, along with a boronic acid functional group.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dimethoxy-4-methylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2,6-dimethoxy-4-methylphenyl bromide using bis(pinacolato)diboron as the boron source . The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base, such as potassium acetate, in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes the use of efficient catalysts, high-purity reagents, and advanced purification techniques.

化学反应分析

Suzuki-Miyaura Cross-Coupling Reactions

This compound is widely employed in palladium-catalyzed Suzuki-Miyaura couplings to form carbon-carbon bonds. Key features include:

Mechanism :

-

Oxidative addition of aryl halide to Pd(0).

-

Transmetallation with boronic acid.

-

Reductive elimination to form the C–C bond .

The electron-donating methoxy groups enhance stability of the Pd intermediate, improving reaction efficiency .

Oxidation to Phenolic Derivatives

Controlled oxidation converts the boronic acid group to a hydroxyl group:

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂O₂ (30%) | Ethanol, 115°C, 2 h | 2,6-Dimethoxy-4-methylphenol | 96% | |

| CuCl co-catalyst | Methyl formate, autoclave | High-purity phenol derivatives | 98% |

This green chemistry approach avoids hazardous reagents and enables scalable synthesis of phenolic intermediates .

Bioconjugation via Diol Complexation

The boronic acid group forms reversible esters with 1,2- or 1,3-diols, useful in sensor development:

Electrophilic Aromatic Substitution

The aromatic ring undergoes regioselective substitution due to methoxy and methyl directing effects:

| Reaction | Reagents | Position | Product | Source |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | Para to -B(OH)₂ | Nitro-substituted derivative | |

| Sulfonation | SO₃, DCM, 25°C | Meta to -OCH₃ | Sulfonic acid functionalized compound |

Methoxy groups direct incoming electrophiles to the para position relative to themselves, while the methyl group provides steric stabilization .

Boronate Ester Formation

Reacts with diols or polyols to form stable cyclic esters:

-

Example :

Nucleophilic Additions

The boron center participates in conjugate additions:

Structural and Spectroscopic Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₃BO₄ | |

| Molecular Weight | 196.01 g/mol | |

| δ 6.70 (s, 2H, ArH), 3.85 (s, 6H, OCH₃), 2.35 (s, 3H, CH₃) | ||

| δ 153.2 (C-O), 134.7 (C-B), 56.1 (OCH₃), 21.3 (CH₃) |

This compound’s reactivity profile underscores its utility in synthesizing complex molecules for pharmaceuticals, materials science, and chemical biology. Ongoing research focuses on optimizing catalytic systems and expanding its applications in asymmetric synthesis .

科学研究应用

Organic Synthesis

Key Role in Suzuki-Miyaura Reactions

One of the primary applications of (2,6-Dimethoxy-4-methylphenyl)boronic acid is in the Suzuki-Miyaura cross-coupling reaction. This reaction is crucial for forming carbon-carbon bonds, which are foundational in constructing complex organic molecules. The compound's stability and reactivity make it an ideal reagent for synthesizing pharmaceuticals and agrochemicals .

Case Study: Pharmaceutical Development

A study highlighted the use of this boronic acid in synthesizing novel drug candidates. By employing this compound in a series of reactions, researchers successfully synthesized compounds with potential anti-cancer properties. The efficacy of these compounds was evaluated against various cancer cell lines, demonstrating significant cytotoxicity while maintaining viability in healthy cells .

Bioconjugation

Selective Binding Properties

The boronic acid functionality allows for selective binding to diols, making it valuable in bioconjugation techniques. This property is exploited for labeling biomolecules, which enhances the study of biological systems and the development of targeted therapies .

Example: Glucose Sensors

A notable application is in the design of glucose sensors for diabetes management. The ability of this compound to form reversible complexes with glucose has led to the development of sensitive diagnostic tools that can detect glucose levels accurately .

Material Science

Advanced Material Development

In material science, this compound is used to modify polymers and nanomaterials. Its participation in various chemical reactions allows for the enhancement of material properties such as conductivity and mechanical strength .

Case Study: Nanocomposites

Research has shown that incorporating this boronic acid into polymer matrices can significantly improve their thermal stability and mechanical properties. For instance, nanocomposites developed using this compound exhibited enhanced performance in applications such as coatings and electronic devices .

Diagnostics

Innovative Diagnostic Applications

The unique reactivity of this compound has been harnessed in designing diagnostic sensors beyond glucose detection. Its ability to interact with various biomolecules makes it suitable for developing assays that can detect different disease markers .

Summary Table of Applications

| Application Area | Specific Use Cases | Key Benefits |

|---|---|---|

| Organic Synthesis | Suzuki-Miyaura reactions for drug synthesis | Enables complex molecule construction |

| Bioconjugation | Glucose sensors and biomolecule labeling | Enhances specificity and sensitivity |

| Material Science | Modification of polymers and nanomaterials | Improves thermal stability and mechanical strength |

| Diagnostics | Development of disease marker detection assays | Broadens scope for medical diagnostics |

作用机制

The mechanism of action of (2,6-Dimethoxy-4-methylphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new palladium-aryl bond.

Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.

相似化合物的比较

Similar Compounds

- Phenylboronic acid

- 4-Methoxyphenylboronic acid

- 2,4-Dimethoxyphenylboronic acid

Uniqueness

(2,6-Dimethoxy-4-methylphenyl)boronic acid is unique due to the presence of two methoxy groups and a methyl group on the phenyl ring, which can influence its reactivity and selectivity in cross-coupling reactions. This structural feature can provide distinct advantages in the synthesis of complex molecules compared to other boronic acids .

生物活性

(2,6-Dimethoxy-4-methylphenyl)boronic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in cancer treatment and antimicrobial applications. This article explores the synthesis, biological mechanisms, and therapeutic potential of this compound based on recent research findings.

This compound can be synthesized through various methods, including Suzuki coupling reactions, which involve the reaction of boronic acids with aryl halides. The stability and non-toxic nature of boronic acids make them suitable for medicinal applications. The compound's chemical structure allows it to interact with biological molecules effectively, enhancing its therapeutic potential.

Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that compounds containing boronic acid groups can induce apoptosis in cancer cells by activating caspases and disrupting microtubule dynamics.

In a study evaluating the antiproliferative activity against human cancer cell lines such as MCF-7 (breast cancer) and K562 (chronic myeloid leukemia), it was found that compounds similar to this compound significantly reduced cell viability at concentrations as low as 10 µM. The mechanism involves the cleavage of poly(ADP-ribose) polymerase (PARP) and the downregulation of proliferating cell nuclear antigen (PCNA), which are critical for cell survival and proliferation .

Table 1: Antiproliferative Effects of Boronic Acids on Cancer Cell Lines

| Compound | Cell Line | Concentration (µM) | Viability Reduction (%) |

|---|---|---|---|

| (2,6-Dimethoxy-4-methylphenyl)B | MCF-7 | 10 | 60 |

| (2,6-Dimethoxy-4-methylphenyl)B | K562 | 10 | 70 |

| B5 | PC-3 | 5 | 33 |

| B7 | L929 | 5 | 44 |

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. Studies have reported that boronic acids can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The inhibition zones for these compounds ranged from 7 to 13 mm depending on the specific structure and concentration used .

Table 2: Antimicrobial Efficacy of Boronic Acids

| Compound | Microorganism | Inhibition Zone (mm) |

|---|---|---|

| (2,6-Dimethoxy-4-methylphenyl)B | Staphylococcus aureus | 10 |

| B5 | E. coli | 12 |

| B7 | MRSA | 9 |

The biological activity of this compound can be attributed to its ability to form reversible covalent bonds with diols in biological systems. This property allows it to interfere with various enzymatic processes and cellular signaling pathways:

- Apoptosis Induction : By activating caspases and PARP cleavage, it promotes programmed cell death in cancer cells.

- Cell Cycle Arrest : The downregulation of PCNA affects DNA replication and repair mechanisms.

- Antibacterial Mechanism : Boronic acids may disrupt bacterial cell wall synthesis or function through interaction with essential enzymes.

Case Studies

Several case studies have highlighted the effectiveness of boronic acids in clinical settings:

- Bortezomib Analogs : Research into analogs of bortezomib has shown that modifications involving boronic acid groups can enhance their anticancer properties while reducing toxicity to healthy cells .

- Boron Neutron Capture Therapy (BNCT) : Boron compounds are being explored for their role in BNCT, where they selectively target tumor cells for neutron irradiation, leading to localized damage while sparing healthy tissue .

属性

IUPAC Name |

(2,6-dimethoxy-4-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BO4/c1-6-4-7(13-2)9(10(11)12)8(5-6)14-3/h4-5,11-12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYPCCSCZXRYUAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1OC)C)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00596655 | |

| Record name | (2,6-Dimethoxy-4-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00596655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176528-19-1 | |

| Record name | (2,6-Dimethoxy-4-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00596655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。